(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine
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Overview
Description
(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidinylidene group and a dihydroimidazo2,1-bbenzazepine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine typically involves multiple steps, starting from readily available precursors. The initial step often includes the formation of the dihydroimidazo2,1-bbenzazepine core through a cyclization reactionThe final step involves the addition of the (E)-but-2-enedioic acid moiety under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidinylidene group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, organic solvents, and specific catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine shares similarities with other compounds containing piperidinylidene and dihydroimidazo2,1-bbenzazepine moieties.
- (-)-carvone : A natural compound with similar structural features, used in sustainable agriculture .
Uniqueness
The uniqueness of (E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C21H23N3O4 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine |
InChI |
InChI=1S/C17H19N3.C4H4O4/c1-2-4-15-13(3-1)7-11-20-12-10-19-17(20)16(15)14-5-8-18-9-6-14;5-3(6)1-2-4(7)8/h1-4,10,12,18H,5-9,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
CPQSQHVJFMXJCV-WLHGVMLRSA-N |
Isomeric SMILES |
C1CNCCC1=C2C3=CC=CC=C3CCN4C2=NC=C4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CNCCC1=C2C3=CC=CC=C3CCN4C2=NC=C4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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